molecular formula C13H19BrClNO B1374560 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-05-0

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374560
CAS No.: 1219972-05-0
M. Wt: 320.65 g/mol
InChI Key: YEPLXYZPJFREOQ-UHFFFAOYSA-N
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Description

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. With a molecular formula of C15H21BrClNO , this bromophenoxy-piperidine derivative is part of a class of compounds featuring a piperidine ring, a common structural motif in many active pharmaceutical ingredients . The piperidine scaffold is recognized for its wide-ranging therapeutic potential. Scientific reviews have highlighted that piperidine-based compounds demonstrate significant biological activities, including investigated effects against various cancer cell lines such as breast, prostate, colon, and lung cancers . The specific bromophenoxy extension in this compound suggests potential application as a key synthetic intermediate or building block in the development of novel bioactive molecules. Researchers utilize such compounds to explore interactions with various biological targets and to study structure-activity relationships (SAR). This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[2-(2-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPLXYZPJFREOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Bromophenol

  • Starting material: Phenol
  • Reaction: Electrophilic aromatic substitution (bromination)
  • Reagents: Bromine (Br2) in the presence of a catalyst or under controlled conditions to selectively brominate the ortho position relative to the hydroxyl group
  • Notes: Control of reaction conditions is critical to avoid polybromination and to ensure selective formation of 2-bromophenol.

Synthesis of 2-Bromophenoxyethyl Bromide

  • Reaction: Williamson ether synthesis
  • Reagents: 2-bromophenol reacted with ethylene dibromide (1,2-dibromoethane)
  • Conditions: Presence of a base such as potassium carbonate (K2CO3) to deprotonate the phenol, facilitating nucleophilic substitution on ethylene dibromide to form the 2-bromophenoxyethyl bromide
  • Solvent: Polar aprotic solvents like acetone or acetonitrile are commonly used
  • Temperature: Typically reflux conditions to drive the reaction to completion

Formation of 2-[2-(2-Bromophenoxy)ethyl]piperidine (Free Base)

  • Reaction: Nucleophilic substitution
  • Reagents: 2-bromophenoxyethyl bromide reacted with piperidine
  • Conditions: The piperidine acts as a nucleophile, displacing the bromide on the ethyl chain
  • Solvent: Acetonitrile or another suitable solvent
  • Temperature: Room temperature to mild heating to facilitate reaction
  • Notes: The reaction is typically monitored by TLC or HPLC to confirm completion

Formation of Hydrochloride Salt

  • Reaction: Acid-base reaction
  • Reagents: Hydrochloric acid (HCl) gas or aqueous HCl solution
  • Process: The free base is treated with HCl to form the hydrochloride salt, which is more stable and easier to handle
  • Isolation: The salt is isolated by filtration or crystallization from suitable solvents

Alternative Synthetic Routes and Industrial Considerations

Industrial Scale Synthesis

  • Use of continuous flow reactors to enhance reaction control and yield
  • Automated systems for reagent addition and temperature control
  • Avoidance of harsh reagents and conditions to improve safety and environmental profile
  • Optimization to minimize by-products such as dialkylated or overbrominated species

Related Synthetic Processes from Patents

A patent describing the synthesis of related bromophenyl piperidine derivatives outlines multi-step procedures involving:

  • Preparation of bromophenyl-substituted intermediates via alkylation and condensation reactions
  • Use of ammonia or urea reagents to form piperidine rings from bromophenyl pentanedioic acid derivatives
  • Reduction steps employing sodium borohydride or lithium aluminum hydride to convert dione intermediates to piperidine derivatives
  • Protection and deprotection strategies using tert-butoxycarbonyl (Boc) groups to facilitate selective reactions

While these methods are more complex and tailored for specific derivatives, they provide insight into alternative synthetic strategies for bromophenyl piperidine compounds.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reactants Conditions Notes
1 Bromination Phenol + Br2 Catalyst, controlled temp Selective ortho-bromination
2 Williamson Ether Synthesis 2-Bromophenol + Ethylene dibromide K2CO3, acetone, reflux Formation of 2-bromophenoxyethyl bromide
3 Nucleophilic Substitution 2-Bromophenoxyethyl bromide + Piperidine Acetonitrile, room temp to mild heat Formation of free base
4 Salt Formation Free base + HCl Aqueous or gaseous HCl Formation of hydrochloride salt

Research Findings and Optimization Notes

  • The choice of solvent and base in step 2 significantly influences the yield and purity of the ether intermediate.
  • Controlling temperature and stoichiometry in the nucleophilic substitution step minimizes side reactions such as multiple alkylations.
  • The hydrochloride salt formation improves compound stability and crystallinity, facilitating purification.
  • Industrial methods emphasize telescoped reactions to avoid isolation of intermediates, increasing efficiency and reducing waste.

Chemical Reactions Analysis

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a versatile compound used in various scientific research fields:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain medical conditions.

    Industry: The compound is used in the manufacturing of various industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents (Phenoxy Group) Molecular Formula Molecular Weight (g/mol) Key Properties
2-[2-(2-Bromophenoxy)ethyl]piperidine HCl 2-Bromo C₁₃H₁₇BrClNO 334.64 High lipophilicity; moderate solubility in polar solvents
2-[2-(4-Chlorophenoxy)ethyl]piperidine HCl 4-Chloro C₁₃H₁₇Cl₂NO 282.65 Enhanced antimicrobial activity; lower steric hindrance
2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine HCl 2-Bromo, 4-Methoxy C₁₄H₂₁BrClNO₂ 350.68 Increased solubility due to methoxy group; dopaminergic activity
2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine HCl 2-Bromo, 4-Fluoro C₁₃H₁₆BrClFNO 352.64 Improved metabolic stability; fluorinated analogs show higher bioavailability

Key Insights :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance, reducing reactivity compared to chlorine analogs .
  • Methoxy Group : Enhances solubility and alters receptor selectivity (e.g., dopamine vs. serotonin receptors) .
  • Fluorine Substitution : Improves pharmacokinetics by reducing CYP450-mediated metabolism .

Mechanistic Differences :

  • Dopaminergic vs. Serotonergic Activity: Bromophenoxy derivatives show preferential binding to dopamine receptors, while benzyl-chlorophenoxy analogs target serotonin pathways .
  • Antimicrobial Potency: Chlorophenoxy derivatives exhibit stronger antimicrobial effects due to halogen-mediated membrane disruption .

Biological Activity

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a piperidine ring linked to a bromophenoxyethyl group, which contributes to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromophenoxy group may engage with hydrophobic regions of target proteins, while the piperidine ring can participate in hydrogen bonding or ionic interactions. These interactions potentially modulate the activity of target proteins, leading to various therapeutic effects.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering their activity and influencing overall metabolic flux.
  • Receptor Modulation : It can bind to receptors, affecting cellular signaling pathways and gene expression.

The compound exhibits significant biochemical properties that facilitate its interaction with various biomolecules:

  • Binding Affinity : Studies have shown that this compound demonstrates notable binding affinity towards specific receptors, which is essential for its pharmacological profile.
  • Cellular Effects : It influences cell function by modulating key signaling molecules and altering gene expression through interactions with transcription factors .

In Vitro Studies

Recent studies have investigated the compound's effects on different cell types:

  • Anticancer Activity : In vitro tests indicate that this compound may exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These studies suggest potential applications in cancer therapy .
  • Antimicrobial Activity : Preliminary findings also highlight the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing or electron-donating groups on the piperidine ring has been shown to enhance antibacterial activity .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticancer Evaluation :
    • A study evaluated the antiproliferative effects of various piperidine derivatives, including this compound, against multiple cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .
  • Antimicrobial Screening :
    • In another study, the compound was screened for antimicrobial activity against a panel of bacterial strains. It demonstrated effective inhibition against several strains at concentrations lower than 20 µM, indicating strong potential for therapeutic use in infectious diseases .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 (µM)Notes
AntiproliferativeMDA-MB-231 (Breast)15Significant reduction in viability
AntiproliferativeHepG2 (Liver)20Potential for liver cancer therapy
AntimicrobialE. coli<20Effective against Gram-negative
AntimicrobialS. aureus<10Effective against Gram-positive

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(2-bromophenoxy)ethyl]piperidine hydrochloride to ensure high purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 2-bromophenol reacts with a piperidine derivative (e.g., 2-chloroethylpiperidine) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Purification is typically achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Analytical validation using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (≥98% purity) is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in a desiccator under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis.
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO4_4) due to potential exothermic reactions .

Q. How can researchers determine solubility and stability in various solvents for formulation studies?

  • Methodology :

  • Solubility Screening : Test in graded solvents (water, DMSO, ethanol, dichloromethane) via shake-flask method, analyzed by UV-Vis spectroscopy.
  • Stability Assessment : Conduct accelerated degradation studies under stress conditions (pH 1–12, 40–60°C) and monitor via HPLC. For light sensitivity, expose to UV-Vis light (300–800 nm) and track degradation products .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodology :

  • Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic attack energy barriers).
  • Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., GPCRs) to guide functional group modifications.
  • Machine learning (e.g., ICReDD’s reaction path search) narrows optimal conditions (solvent, catalyst, temperature) .

Q. How to resolve contradictory biological activity data across different assay platforms?

  • Methodology :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
  • Orthogonal Methods : Cross-validate with surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer ionic strength, cell passage number) .

Q. What strategies enable structure-activity relationship (SAR) studies for piperidine derivatives?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary phenoxy chain length) and assess bioactivity.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., piperidine’s basic nitrogen, bromophenoxy lipophilicity).
  • Data Integration : Compare results with PubChem’s SAR datasets for related piperidines (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) .

Key Considerations

  • Contradictory Evidence : While describes synthesis for a similar compound, its safety protocols (e.g., dichloromethane use) may conflict with ’s guidelines for halogenated solvents. Prioritize fume hood usage and PPE .
  • Unreliable Sources : BenchChem ( ) is excluded per user instructions; rely on PubChem and NIST for structural data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.